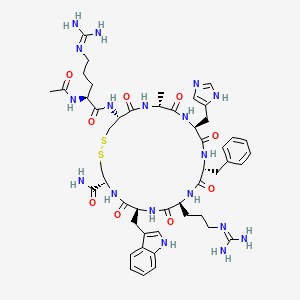
RO5454291
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RO5454291, also known as CPD25, is a potent inhibitor of the CDK5-p25 protein-protein interaction (PPI).
科学的研究の応用
Gold Nanoparticles in Biomedical Research
Gold nanoparticles, due to their unique physicochemical characteristics, have found wide applications in biomedical research. Studies have shown that gold nanorods can be internalized by cells like A549 and are primarily localized in lysosomes and membranous vesicles. However, exposure to gold nanorods causes dose-dependent cytotoxicity in these cells, potentially due to oxidative stress (Tang et al., 2015).
Carbon Nanotubes in Biosensors and Biomedical Devices
Carbon nanotubes (CNTs) have potential applications in biosensors and biomedical devices. The biological properties and toxicity of CNTs are of interest, with studies revealing that multi-walled CNTs can induce cell death and cellular changes in A549 cells, potentially through oxidative stress and activation of NF-kappaB (Ye et al., 2009).
Iron Oxide Nanoparticles in Tumor Therapy
Iron oxide nanoparticles synthesized for biomedical applications have shown selectivity in inducing autophagy in cancer cells (A549) and not in normal cells (IMR-90). The induced autophagy correlates with ROS production and mitochondrial damage, suggesting potential applications in tumor therapy specifically by inducing autophagy-mediated cell death of cancer cells (Khan et al., 2012).
Copper Oxide Nanoparticles in Cellular Studies
The toxicity of CuO nanoparticles to human lung epithelial cells (A549) has been investigated, revealing significant toxicity. CuO nanoparticles induce mitochondrial depolarization, possibly mediated by ROS generation, leading to oxidative stress rather than DNA damage (Wang et al., 2012).
Titanium Dioxide Nanoparticles in Health Effects Studies
TiO2 nanoparticles are widely used and have raised concerns regarding health effects due to exposure. Studies on A549 cells have demonstrated that TiO2 nanoparticles can induce DNA damage, oxidative stress, and ROS generation, suggesting the need for careful monitoring of their use (Kansara et al., 2015).
特性
製品名 |
RO5454291 |
|---|---|
分子式 |
C17H23N5O2 |
分子量 |
329.4 |
IUPAC名 |
1-(3-((6-Methoxypyridin-2-yl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)-2,2-dimethylbutan-1-one |
InChI |
InChI=1S/C17H23N5O2/c1-5-17(2,3)16(23)22-9-11-12(10-22)20-21-15(11)19-13-7-6-8-14(18-13)24-4/h6-8H,5,9-10H2,1-4H3,(H2,18,19,20,21) |
InChIキー |
FYMQQUCEUMAJJW-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(N(C1)CC2=C1C(NC3=NC(OC)=CC=C3)=NN2)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CPD-25; CPD 25; CPD25; RO-5454291; RO 5454291; RO5454291 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B1193512.png)
![1-N'-[3-fluoro-4-[7-[4-[4-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B1193513.png)

